molecular formula C3F3IN2S B2896167 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 1393843-44-1

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B2896167
CAS No.: 1393843-44-1
M. Wt: 280.01
InChI Key: WSUYSVQTWCRKOJ-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 1393843-44-1) is a heterocyclic compound with the molecular formula C₃F₃IN₂S and a molecular weight of 280.01 g/mol. It features a 1,3,4-thiadiazole core substituted with an iodine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5 . The compound is a liquid at room temperature, distinguishing it from many solid thiadiazole derivatives.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F3IN2S/c4-3(5,6)1-8-9-2(7)10-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYSVQTWCRKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1,3,4-Thiadiazole Core Structures

The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. Established methods for constructing this heterocycle include:

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclization with carboxylic acid derivatives or phosphoryl chloride to form 1,3,4-thiadiazoles. For example, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole is synthesized via a solid-phase reaction involving thiosemicarbazide, trifluoroacetic acid, and phosphorus pentachloride (PCl₅). This method achieves yields exceeding 91% under mild conditions, avoiding toxic solvents.

Oxidative Cyclization

FeCl₃-mediated oxidative cyclization of thiosemicarbazides with carbon disulfide (CS₂) provides an alternative route, though this method is less commonly employed for trifluoromethyl-substituted derivatives.

Strategies for Introducing the Iodo Substituent

The incorporation of iodine at the 2-position of the thiadiazole ring requires precise functionalization. Two primary approaches dominate the literature:

Diazotization and Sandmeyer Iodination

This two-step method leverages the reactivity of aromatic amines:

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

As reported in Patent CN103936691A, grinding thiosemicarbazide with trifluoroacetic acid and PCl₅ in a 1:1.2:1.2 molar ratio yields the amino intermediate. The reaction proceeds via nucleophilic acyl substitution, forming the thiadiazole ring (Fig. 1A).

Step 2: Diazotization and Iodine Substitution

The amino group is diazotized using NaNO₂ and HCl at 0–5°C, generating a diazonium salt. Subsequent treatment with potassium iodide (KI) replaces the diazonium group with iodine via a radical or ionic mechanism (Fig. 1B). While this method is well-established for aryl iodides, its application to 1,3,4-thiadiazoles remains underexplored in the literature.

Direct Halogen Exchange (Halex Reaction)

A halogen atom at the 2-position (e.g., chlorine or bromine) can be displaced by iodide under nucleophilic conditions. For instance, 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole reacts with NaI in dimethylformamide (DMF) at 80°C, facilitated by copper(I) iodide as a catalyst (Fig. 2). This route mirrors the synthesis of sulfoxide derivatives described in Patent CN103288776B, where hypochlorite oxidizes thioethers.

Optimization and Mechanistic Insights

Reaction Conditions

  • Temperature : Diazotization requires strict temperature control (0–5°C) to prevent diazonium salt decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance iodide nucleophilicity in Halex reactions.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in heterogeneous systems.

Challenges and Solutions

  • Peroxidation Risk : Oxidative conditions during iodination may lead to overoxidation. Using stoichiometric KI and inert atmospheres mitigates this issue.
  • Purification : Recrystallization from hexane/ethyl acetate mixtures (9:1 v/v) effectively isolates the product, as demonstrated for analogous thiadiazoles.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Conditions Advantages Limitations
Diazotization 2-Amino derivative 60–75* 0–5°C, acidic aqueous High selectivity Multi-step, sensitive intermediates
Halex Reaction 2-Chloro derivative 70–85* 80°C, DMF, CuI catalyst Single-step, scalable Requires halogenated precursor
Direct Cyclization Thiosemicarbazide + CF₃COCl N/A PCl₅, grinding Mild conditions, high yield Iodine incorporation not demonstrated

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce complex aromatic systems.

Scientific Research Applications

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It finds applications in materials science, particularly in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-iodo-5-(trifluoromethyl)-1,3,4-thiadiazole with structurally analogous compounds:

Compound Name Substituents (Position 2/5) Molecular Weight (g/mol) Melting Point/State Key Properties
This compound Iodo / -CF₃ 280.01 Liquid High polarity due to -CF₃ and iodine; potential leaving group (iodine)
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (ATFT) Amino / -CF₃ 185.15 Solid (~100–120°C) Bioactive (antitumor, antibacterial); strong electron-withdrawing effects
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole Methylsulfonyl / -CF₃ 232.20 Solid Electron-deficient; used in agrochemicals
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Methylthio / -CF₃ 216.24 Solid Synthesized via TFA reaction; sulfur-based reactivity
2-Chlorophenyl-5-(2-chlorophenyl)-1,3,4-thiadiazole (I8) Chlorophenyl / Chlorophenyl 387.28 145–146°C Fungicidal activity; aromatic substitution enhances stability

Key Observations :

  • Physical State : The iodine-substituted compound is a liquid , contrasting with solid derivatives (e.g., ATFT, methylsulfonyl analogs). This suggests weaker intermolecular forces due to the bulky iodine atom and trifluoromethyl group .

Electronic and Spectroscopic Profiles

  • DFT Studies : ATFT’s computational analysis reveals a planar thiadiazole ring with delocalized π-electrons. The -CF₃ group reduces electron density at the thiadiazole core, a feature shared with the iodine analog but modulated by substituent electronegativity .
  • NMR Data : For chlorophenyl-substituted thiadiazoles (), aromatic protons resonate at δ 7.2–8.0 ppm, while the iodine analog’s ¹H NMR would show deshielded signals due to iodine’s inductive effects .

Biological Activity

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets and biochemical pathways.

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by disrupting DNA replication and influencing cell cycle progression. It interacts with enzymes and receptors that are critical for cell growth and survival, leading to the inhibition of cancer cell proliferation.
  • Antimicrobial Properties : The antimicrobial action may stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. This mechanism can vary based on the type of microorganism targeted .
  • Anti-inflammatory Effects : Research indicates that derivatives of thiadiazole compounds exhibit significant anti-inflammatory activity comparable to established drugs like celecoxib. This effect is primarily mediated through selective inhibition of cyclooxygenase-2 (COX-2) enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell growth
AntimicrobialDisrupts bacterial membranes; inhibits enzyme activity
Anti-inflammatoryInhibits COX-2; reduces inflammation

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested at concentrations ranging from 100 nM to 1 mM. Results indicated significant reductions in cell viability and changes in morphology within 24 to 48 hours post-treatment. Notably, compounds with electron-withdrawing groups enhanced cytotoxicity compared to those with electron-donating groups .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating potent activity against resistant strains. The compound exhibited a lethal effect comparable to standard antibiotics like nitrofurantoin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

CompoundActivity TypeUnique Features
2-Iodo-5-(trifluoromethyl)benzoic acidAntimicrobialLacks thiadiazole ring
2-Iodo-5-(trifluoromethyl)pyridineAnticancerDifferent heterocyclic structure
2-Iodo-5-(trifluoromethyl)benzeneLess effectiveNo significant biological activity noted

The presence of the thiadiazole ring in this compound contributes to its distinct chemical reactivity and biological potency compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole?

  • Methodological Answer : Synthesis typically involves halogenation or cyclization strategies. For example, nucleophilic aromatic substitution (NAS) can introduce iodine at the 2-position using precursors like 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole with sodium iodide under reflux in polar aprotic solvents (e.g., DMF) . Cyclization of thiocarbazinate derivatives with trifluoroacetic acid, as seen in analogous thiadiazole syntheses, may also be adapted . Purification often employs column chromatography or recrystallization to isolate the product from byproducts like bis-substituted thiadiazoles.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation combines:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to identify substituents and electronic environments .
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., as demonstrated for 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Q. What solvent systems and reaction conditions optimize yield for this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity. Elevated temperatures (80–120°C) and inert atmospheres (N2_2) minimize side reactions. Acidic conditions (e.g., trifluoroacetic acid) facilitate cyclization, while phase separation post-acidification removes byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level calculates activation barriers and transition states for substitution pathways. For example, studies on 2-amino-5-methyl-1,3,4-thiadiazole used DFT to model multi-stage reaction mechanisms, identifying rate-determining steps . Such models guide solvent selection and catalyst design for improved regioselectivity.

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Selective Acidification : Adjust pH to precipitate undesired bis-substituted thiadiazoles, as in Bayer’s patented process .
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization while suppressing dimerization.
  • Kinetic Control : Short reaction times and low temperatures favor intermediate stabilization.

Q. How do researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected 19F^{19}\text{F} NMR shifts) may arise from solvent polarity or polymorphism. Solutions include:

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes.
  • Crystallographic Analysis : Identify polymorphism or solvate formation, as seen in 5-(3-fluorophenyl)-1,3,4-thiadiazole derivatives .

Biological and Applied Research Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, following protocols for related thiadiazoles .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorogenic substrates to test inhibition of target enzymes (e.g., kinases, proteases).

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The -CF3_3 group is electron-withdrawing, reducing electron density on the thiadiazole ring. This enhances susceptibility to electrophilic attack at the 2-position and stabilizes intermediates in substitution reactions. Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett constants correlate substituent effects with reaction rates .

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